5-(3-BOC-Aminophenyl)-2-cyanophenol
Overview
Description
5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol: is an organic compound that features a phenyl ring substituted with a tert-butoxycarbonyl (BOC) protected amine group at the 3-position and a cyano group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol typically involves the following steps:
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Nitration and Reduction:
- The starting material, 3-nitrophenol, is nitrated to introduce a nitro group at the 5-position.
- The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂).
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Protection of the Amine Group:
- The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in acetonitrile (MeCN) to form the BOC-protected amine.
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Cyanation:
- The phenol group is then converted to a cyano group using a cyanating agent such as copper(I) cyanide (CuCN) under appropriate reaction conditions.
Industrial Production Methods:
Industrial production of 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction:
- The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Substitution:
- The BOC-protected amine group can undergo nucleophilic substitution reactions, where the BOC group is removed using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol
Major Products:
Oxidation: Quinone derivatives
Reduction: Aminophenyl derivatives
Substitution: Free amine derivatives
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The BOC-protected amine group is useful in multi-step organic synthesis to protect the amine functionality.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol depends on the specific chemical reactions it undergoes. The BOC-protected amine group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in various biochemical and chemical processes. The cyano group can be reduced to an amine, which can further react with other functional groups to form new compounds.
Comparison with Similar Compounds
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5-(3-Aminophenyl)-2-cyanophenol:
- Lacks the BOC protection on the amine group.
- More reactive due to the free amine group.
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5-(3-Methoxyphenyl)-2-cyanophenol:
- Contains a methoxy group instead of an amine group.
- Different reactivity and applications.
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5-(3-Nitrophenyl)-2-cyanophenol:
- Contains a nitro group instead of an amine group.
- Undergoes different types of chemical reactions.
Uniqueness:
- The presence of both the BOC-protected amine and cyano groups in 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol makes it a versatile intermediate in organic synthesis. The BOC group provides stability and selectivity in reactions, while the cyano group offers additional functionalization possibilities.
Properties
IUPAC Name |
tert-butyl N-[3-(4-cyano-3-hydroxyphenyl)phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-12(9-15)13-7-8-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMVUYQUDUNSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129158 | |
Record name | Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-64-8 | |
Record name | Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601129158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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